molecular formula C6H12O5 B153737 (+)-proto-Quercitol CAS No. 488-73-3

(+)-proto-Quercitol

Cat. No.: B153737
CAS No.: 488-73-3
M. Wt: 164.16 g/mol
InChI Key: IMPKVMRTXBRHRB-MBMOQRBOSA-N
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Description

(+)-quercitol is a cyclitol.

Scientific Research Applications

Antidiabetic Agent Synthesis

Quercitol, a cyclohexanepentol, is recognized as a biomarker in the genus Quercus (oak). Due to its glucose-like structure, it's used as an alternative chiral building block in synthesizing bioactive compounds, particularly for antidiabetic agents. Studies have shown that quercitol-based syntheses yield diverse structures with improved hypoglycemic activity (Worawalai et al., 2018).

Osmotic Adaptation in Plants

Research on Eucalyptus astringens subjected to seasonal drought stress revealed that quercitol significantly contributes to osmotic adjustment. Quercitol was found to be a major solute in drought-stressed trees, indicating its key role in plant adaptation to arid conditions (Arndt et al., 2008).

Pharmaceutical Intermediate

Quercitol serves as a potential intermediate for pharmaceuticals, especially in the biosynthesis and enzymatic production of quercitols and myo-inositol stereoisomers. This is significant in producing bioactive compounds for pharmaceutical applications (Itoh, 2018).

Natural Occurrence in Honey

Quercitol has been identified in edible honeys, notably in honeydew honey from oak. This discovery is useful in distinguishing honey types, as quercitol presence is indicative of specific floral sources (Sanz et al., 2004).

Role in Stress Tolerance of Plants

In studies of Eucalyptus species, quercitol has been linked to stress tolerance, especially in saline conditions. It contributes to the osmotic potential adjustment in leaves, indicating its importance in plant survival under environmental stresses (Merchant et al., 2009).

Mechanism of Action

Quercetin is a specific quinone reductase 2 (QR2) inhibitor, an enzyme which catalyzes metabolism of toxic quinolines . Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress . Quercetin has been shown to inhibit the growth of different Gram-positive and Gram-negative bacteria as well as fungi and viruses .

Safety and Hazards

The safety data sheet for quercetin indicates that it may be corrosive to metals . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The biological activities of quercetin were evaluated both in vitro and in vivo, involving a number of cell lines and animal models, but metabolic mechanisms of quercetin in the human body are not clear . Therefore, further large sample clinical studies are needed to determine the appropriate dosage and form of quercetin for the treatment of the disease .

Properties

IUPAC Name

(1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKVMRTXBRHRB-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197609
Record name 5-Deoxyinositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-73-3
Record name (+)-Quercitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Quercitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Deoxyinositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUERCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8H1D7SDLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of quercitol?

A1: Quercitol has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.

Q2: How is quercitol structurally characterized?

A2: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed for structural elucidation. [, , , , , , , , ] X-ray diffraction studies have also provided insights into the crystal structure of quercitol and its derivatives. []

Q3: What is the natural source of quercitol?

A3: Quercitol was initially recognized as a taxonomic marker for the Quercus genus. [, ] It has also been identified in other plant species, including Eucalyptus [, , , , , , ], Schizochytrium sp. [], Myrsine pellucida [], and Mimusops elengi [].

Q4: What are the known biological roles of quercitol?

A4: Quercitol is believed to play a crucial role in plant osmotic adjustment under drought stress conditions. [, , , , , , ] Studies suggest it might function similarly to other osmoprotectants like glycine betaine and proline. [, ]

Q5: How does quercitol contribute to osmotic adjustment in plants?

A5: Under water deficit, certain Eucalyptus species accumulate quercitol in their leaves and roots, contributing to osmotic potential reduction and potentially improving water retention. [, ] This accumulation was observed alongside changes in other osmolytes like sucrose and mannitol. []

Q6: Are there other potential applications of quercitol?

A6: Due to its structural similarity to glucose, quercitol has been explored as a chiral building block for synthesizing bioactive molecules, including potential antidiabetic agents. [, , ]

Q7: What specific antidiabetic agents have been synthesized from quercitol?

A7: Several N-alkyl and N-acyl aminoquercitols, synthesized from (+)-proto-quercitol, have shown promising α-glucosidase inhibitory activity. [] Notably, some derivatives with medium alkyl chains (hexyl to decyl) exhibited greater potency than the antidiabetic drug acarbose. []

Q8: Can quercitol be chemically synthesized?

A8: Yes, quercitol can be synthesized from various starting materials, including cyclohexa-1,4-diene [], conduritol A [], and D-mannitol. [] These syntheses often involve multiple steps with varying degrees of stereoselectivity. [, , , , , , ]

Q9: How does the structure of quercitol influence its biological activity?

A9: Modifying the quercitol structure, particularly through N-substitution, significantly impacts its α-glucosidase inhibitory activity. [] Studies suggest that specific structural features are crucial for enhanced potency and selectivity. [, ]

Q10: What analytical techniques are used to study quercitol in plants?

A10: Gas chromatography-mass spectrometry (GC-MS) [, ] and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to identify and quantify quercitol in plant extracts. [, , , ]

Q11: How has metabolomics contributed to understanding quercitol’s role in plants?

A11: Metabolomic studies, often employing NMR techniques, have provided insights into the dynamic changes in quercitol levels in response to environmental stresses, like wounding and drought. [, , ] These studies help elucidate the complex interplay of metabolites involved in plant stress responses. []

Q12: Are there any established biomarkers related to quercitol research?

A12: While specific biomarkers directly associated with quercitol are not yet widely established, researchers are exploring the potential of quercitol itself as a marker for drought tolerance in plants like Eucalyptus. [, , ]

Q13: Is there any information on the environmental impact of quercitol?

A13: Current research primarily focuses on quercitol's role within plants and its potential applications in pharmaceuticals. More comprehensive studies are needed to understand its environmental fate, degradation, and potential ecotoxicological effects. []

Q14: What are the future directions for quercitol research?

A14: Future research could focus on:

  • Further exploring the structure-activity relationship of quercitol derivatives for enhanced therapeutic applications, particularly in diabetes management. [, ]
  • Investigating the potential of quercitol as a biomarker for drought tolerance in plants and its applications in breeding programs. [, ]
  • Conducting in-depth studies on the biosynthesis pathway of quercitol in various plant species to explore possibilities for its sustainable production. []
  • Examining the environmental fate, degradation, and potential ecological impacts of quercitol to ensure its sustainable use. []

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